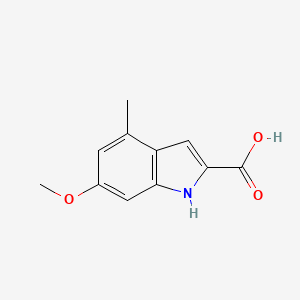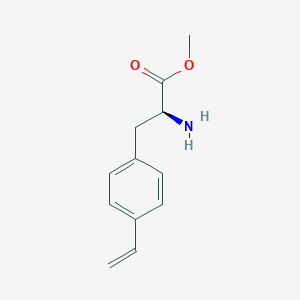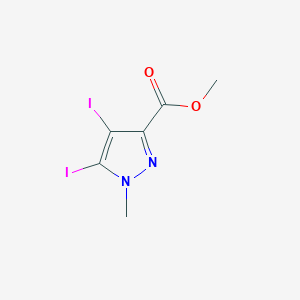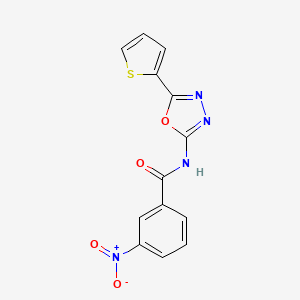
6-Methoxy-4-methyl-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-4-methyl-1H-indole-2-carboxylic acid is a type of indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Physical And Chemical Properties Analysis
6-Methoxy-4-methyl-1H-indole-2-carboxylic acid is a white solid that is stable at room temperature. It is soluble in water and has a slightly acidic nature. The compound is stable in air but may decompose under light exposure .Scientific Research Applications
Antiviral Applications
6-Methoxy-4-methyl-1H-indole-2-carboxylic acid derivatives have shown promise as antiviral agents. For instance, compounds with similar structures have been reported to exhibit inhibitory activity against influenza A, with one derivative demonstrating a significant selectivity index against CoxB3 virus . This suggests potential for the development of new antiviral drugs based on this indole scaffold.
Anti-inflammatory Properties
Indole derivatives, including those related to 6-Methoxy-4-methyl-1H-indole-2-carboxylic acid, are known to possess anti-inflammatory properties. These compounds can be synthesized and tested for their efficacy in reducing inflammation, which is a common pathological feature of various diseases .
Anticancer Activity
The indole core is a common feature in many synthetic drug molecules, and its derivatives are being explored for their anticancer potential. Research indicates that indole derivatives can be effective in treating cancer cells, making them a valuable area of study for new cancer therapies .
Antimicrobial Effects
Indole derivatives have been found to exhibit antimicrobial activity, which includes the ability to combat a range of harmful microorganisms. This makes them an important class of compounds for the development of new antibiotics and antimicrobial agents .
Antidiabetic Potential
The indole scaffold is also being investigated for its potential in treating diabetes. Derivatives of 6-Methoxy-4-methyl-1H-indole-2-carboxylic acid could be synthesized and screened for their ability to modulate blood sugar levels and provide a new approach to diabetes management .
Neuroprotective Effects
Indole derivatives are being studied for their neuroprotective effects, which could lead to new treatments for neurodegenerative diseases. The indole structure is a key component in many compounds that show promise in protecting nerve cells from damage .
Safety and Hazards
While specific safety and hazard information for 6-Methoxy-4-methyl-1H-indole-2-carboxylic acid is not available from the searched resources, it’s important to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas when handling similar chemical compounds .
Future Directions
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways can lead to various downstream effects, contributing to the compound’s biological activities .
Result of Action
It’s known that indole derivatives can have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Methoxy-4-methyl-1H-indole-2-carboxylic acid. For instance, one study demonstrated potential antifungal activity of a similar compound in the presence of various surfactants, detergents, and enzymes . Additionally, optimal conditions for the production of a similar compound were found to be a starch concentration of 5 g/L, peptone concentration of 5 g/L, agitation rate of 150 rpm, pH 6, and temperature of 40 °C .
properties
IUPAC Name |
6-methoxy-4-methyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-3-7(15-2)4-9-8(6)5-10(12-9)11(13)14/h3-5,12H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJRMUCGQPFVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=C(N2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-4-methyl-1H-indole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2894526.png)


![9-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]carbazole](/img/structure/B2894530.png)



![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2894536.png)

![1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide](/img/structure/B2894539.png)

![Tert-butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2894543.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide](/img/structure/B2894547.png)
